

A Researcher's Guide to the Spectroscopic Validation of Novel Thiourea Compounds

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Compound of Interest

Compound Name: (2-Methoxyphenyl)thiourea

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For researchers, scientists, and professionals in drug development, the synthesis of novel thiourea derivatives represents a promising avenue for discovering new therapeutic agents.^[1] The validation of these new molecular entities is critically dependent on the accurate characterization of their chemical structures, a process heavily reliant on modern spectroscopic techniques. This guide provides a comparative overview of spectroscopic data for novel thiourea compounds, benchmarked against the parent compound, and outlines the standard experimental protocols for data acquisition.

Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.^[1]^[2]^[3] The functional core of these molecules, the thiourea moiety (-NH-C(S)-NH-), gives rise to characteristic spectroscopic signatures that are fundamental to their identification and structural elucidation.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a selection of newly synthesized thiourea derivatives, compared with the benchmark data for thiourea. This allows for a clear comparison of how substitutions on the thiourea scaffold influence the spectroscopic properties.

Table 1: Comparative FT-IR Spectroscopic Data (cm⁻¹)

| Compound | $\nu(\text{N-H})$ | $\nu(\text{C=S})$ | $\nu(\text{C-N})$ | Reference |
|--|---------------------|-------------------|-------------------|-----------|
| Thiourea (Benchmark) | 3371, 3260, 3156 | 1585, 1449 | 627 | [4] |
| 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 3194-3255 | 1226-1240 | - | [5] |
| 1-ethyl-3-(3-methoxyphenyl)thiourea | 3011-3335 | 1213-1284 | - | [6] |
| 2-((4-Methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides | - | - | - | [3] |

Table 2: Comparative ^1H -NMR Spectroscopic Data (δ , ppm)

| Compound | δ (N-H) | δ (Aromatic-H) | δ (Aliphatic-H) | Solvent | Reference |
|--|----------------|-----------------------|------------------------|---------------------|-------------|
| Thiourea (Benchmark) | 7.05, 7.25 | - | - | DMSO-d ₆ | SpectraBase |
| 4-[3-(substitutedphenyl)thiourea]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 11.90-11.94 | 6.96-8.35 | - | DMSO-d ₆ | [5] |
| 1-ethyl-3-(3-methoxyphenyl) thiourea | - | 6.80-7.36 | 1.1-3.7 | CDCl ₃ | [6] |
| 2-((4-Methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides | 12.31, 12.11 | 7.05-8.08 | 2.21, 5.26 | DMSO-d ₆ | [3] |

Table 3: Comparative ¹³C-NMR Spectroscopic Data (δ , ppm)

| Compound | $\delta(\text{C}=\text{S})$ | $\delta(\text{Aromatic-C})$ | $\delta(\text{Aliphatic-C})$ | Solvent | Reference |
|--|-----------------------------|-----------------------------|------------------------------|---------------------|-------------|
| Thiourea (Benchmark) | 183.5 | - | - | DMSO-d ₆ | SpectraBase |
| N-Phenylmorpholine-4-carbothioamide Metal Complexes | 174.80-177.31 | - | - | DMSO-d ₆ | [7] |
| 1-ethyl-3-(3-methoxyphenyl) thiourea | ~180.2 | 110.7-160.9 | - | CDCl ₃ | [6] |
| 2-((4-Methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides | 179.99 | 114.52-156.01 | 19.99, 67.45 | DMSO-d ₆ | [3] |

Table 4: Comparative Mass Spectrometry Data (m/z)

| Compound | Molecular Ion [M] ⁺ | Key Fragments | Ionization Method | Reference |
|----------------------------|--------------------------------|---------------|-------------------|--------------|
| Thiourea (Benchmark) | 76.02 | 60, 43 | EI | NIST WebBook |
| Novel Thiourea Derivatives | Varies | Varies | ESI, EI | [6] |

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques used in the characterization of novel thiourea compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Instrumentation:** A Fourier-transform infrared spectrophotometer is typically used.
- **Sample Preparation:** Solid samples are often prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Spectra are commonly recorded in the range of 4000-400 cm^{-1} .
- **Analysis:** Key vibrational bands to identify include N-H stretching (around 3200-3400 cm^{-1}), C=S stretching (typically in the range of 1200-1300 cm^{-1}), and C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for acquiring ^1H and ^{13}C NMR spectra.
- **Sample Preparation:** A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
- **Data Acquisition:**
 - ^1H -NMR: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Key signals to analyze include the N-H protons (often broad and downfield), aromatic protons, and any aliphatic protons from substituents.
 - ^{13}C -NMR: The chemical shift of the thiocarbonyl (C=S) carbon is a key diagnostic peak, typically appearing significantly downfield (around 170-180 ppm). Aromatic and aliphatic carbons are also assigned.
- **Analysis:** The chemical shifts, integration, and coupling patterns of the signals provide detailed information about the molecular structure.

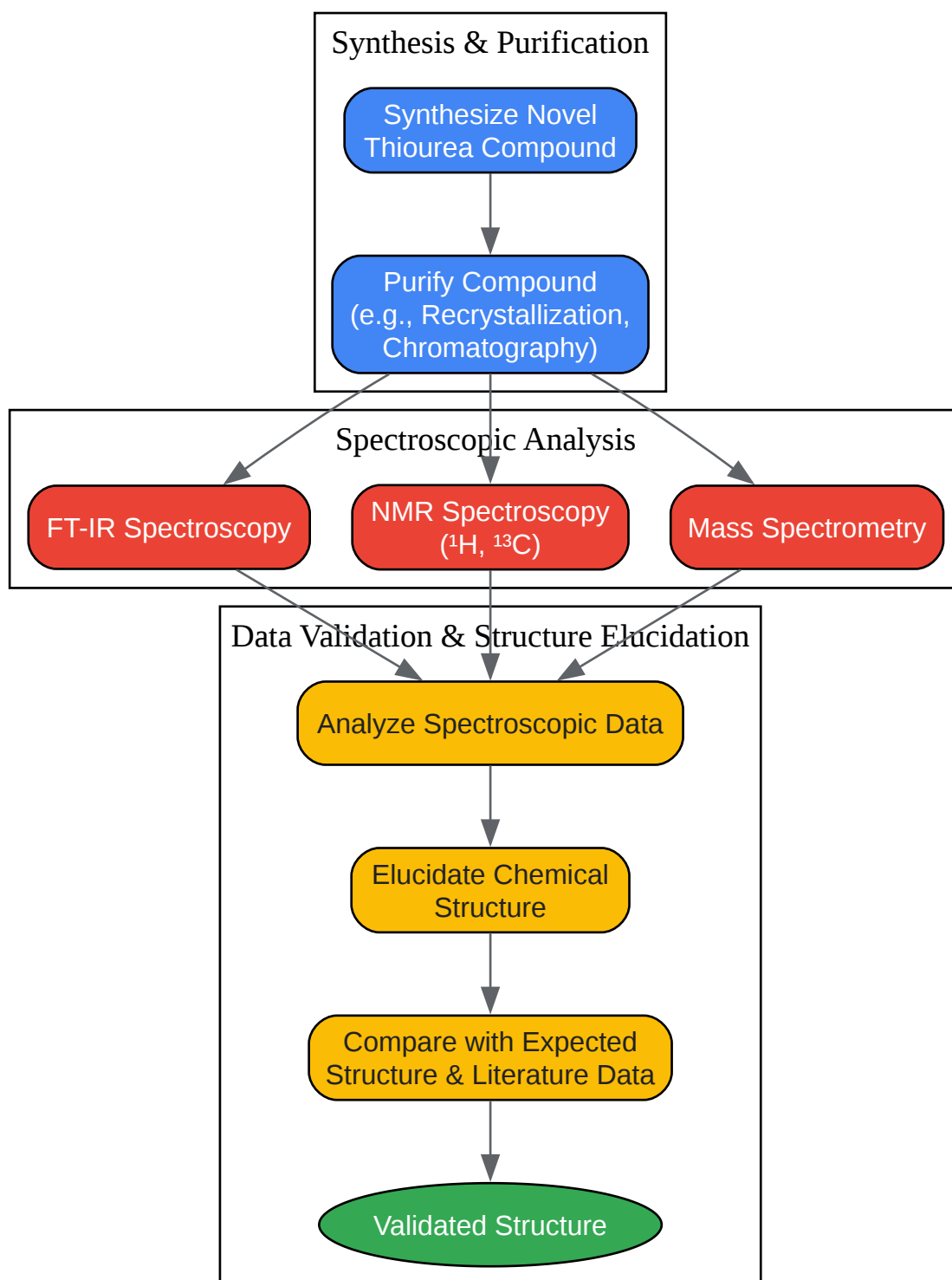
Mass Spectrometry (MS)

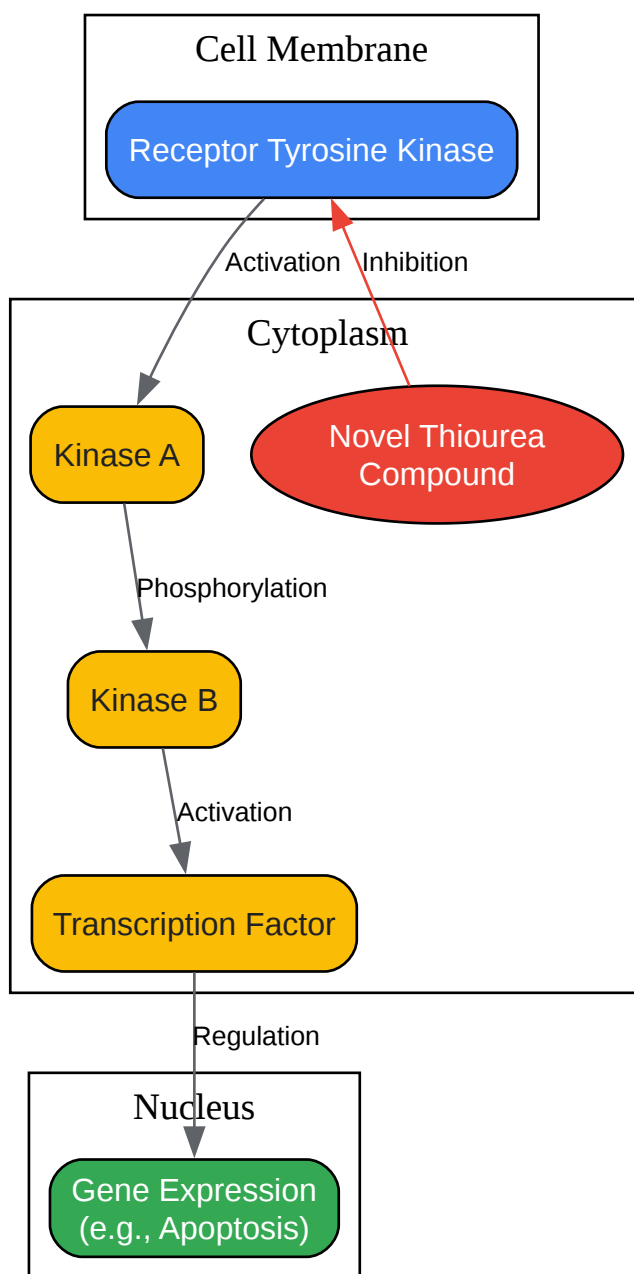
- **Instrumentation:** Various types of mass spectrometers can be used, such as those with Electrospray Ionization (ESI) or Electron Ionization (EI) sources.

- **Sample Preparation:** The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent for ESI or as a solid/liquid for EI.
- **Data Acquisition:** The instrument is set to detect either positive or negative ions, and the mass-to-charge ratio (m/z) of the ions is recorded.
- **Analysis:** The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can give clues about the structure of the molecule.

Visualizing Spectroscopic Validation and Biological Context

The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the study of novel thiourea compounds.





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